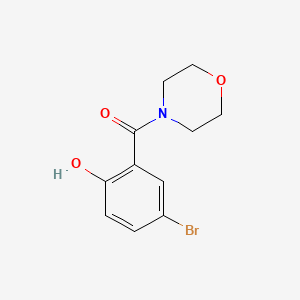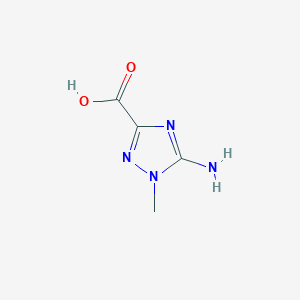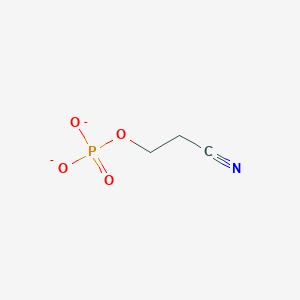
4-(Propan-2-yl)-1,2-dihydroquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Propan-2-yl)-1,2-dihydroquinolin-2-one is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propan-2-yl)-1,2-dihydroquinolin-2-one typically involves the cyclization of aniline derivatives with appropriate reagents. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the isopropyl group . Another method involves the Friedländer synthesis, where 2-aminobenzophenone reacts with an aldehyde or ketone under acidic conditions to form the quinoline ring .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as microwave-assisted synthesis and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Propan-2-yl)-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Applications De Recherche Scientifique
4-(Propan-2-yl)-1,2-dihydroquinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the development of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(Propan-2-yl)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in bacterial cell death. Additionally, the compound may interact with other cellular pathways, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
2-Hydroxyquinoline: Similar in structure but lacks the isopropyl group.
4-Hydroxyquinoline: Similar in structure but lacks the isopropyl group.
Quinoline: The parent compound without any substituents.
Uniqueness: 4-(Propan-2-yl)-1,2-dihydroquinolin-2-one is unique due to the presence of both the isopropyl and hydroxyl groups, which confer distinct chemical properties and biological activities. The isopropyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The hydroxyl group allows for hydrogen bonding, influencing the compound’s interaction with biological targets .
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
4-propan-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO/c1-8(2)10-7-12(14)13-11-6-4-3-5-9(10)11/h3-8H,1-2H3,(H,13,14) |
Clé InChI |
SNSCXWREOANVGM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=O)NC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(4-chlorophenyl)methyl]cyclohexan-1-one](/img/structure/B8727131.png)



![7-Bromo-3-chloro-5H-chromeno[2,3-c]pyridin-5-one](/img/structure/B8727158.png)
![(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanol](/img/structure/B8727186.png)
![Propanal, 3-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B8727193.png)


